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For Researchers, Scientists, and Drug Development Professionals
Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation
inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This
technical guide provides a comprehensive overview of the discovery, mechanism of action,
preclinical and clinical development, and resistance profile of GSK3532795. The information is
intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Targeting HIV-1
Maturation

The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of
infectious viral particles.[3] This process involves the viral protease cleaving the Gag
polyprotein at specific sites, leading to a structural rearrangement and the formation of the
mature viral core.[4] GSK3532795 specifically targets and inhibits the final cleavage event in
Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By
blocking this cleavage, GSK3532795 prevents the proper maturation of the virion, resulting in
the production of immature, non-infectious virus particles.[5][6]

The binding of GSK3532795 is thought to stabilize the six-helix bundle formed by the C-
terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the
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ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

In Vitro Antiviral Activity

GSK3532795 has demonstrated potent antiviral activity against various strains of HIV-1 in vitro.
The following table summarizes its 50% effective concentration (EC50) values against wild-type
and mutant HIV-1 variants.

HIV-1 Strain EC50 (nM)
Wild-Type (WT) 1.9[7][8]
Wild-Type (in human serum) 10.2[7][8]
V370A Mutant 2.7[7][8]
AV370 Mutant 13[7][8]

Clinical Development: Phase Il Studies

GSK3532795 has been evaluated in Phase Il clinical trials to assess its safety, efficacy, and
dose-response in treatment-naive HIV-1 infected adults.

This study evaluated GSK3532795 as monotherapy and in combination with atazanavir (ATV)
with or without ritonavir (RTV).[5] The key findings are summarized below:

Median HIV-1 RNA Decline

Treatment Group Duration .
(log10 copies/mL)
GSK3532795 Monotherapy
Day 11 >1.0[5][9]
(=40 mg)
GSK3532795 + ATV + RTV Day 29 >1.0[5][9]
GSK3532795 Monotherapy
_ Day 11 >1.0[9]
(40 mg) in Subtype C
GSK3532795 Monotherapy
Day 11 >1.0[9]

(120 mg) in Subtype C
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The study concluded that GSK3532795 demonstrated potent antiviral activity and was
generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of GSK3532795
(in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1]
The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at
Week 24.[1]

HIV-1 RNA <40 copies/mL at Week 24
Treatment Arm

(mITT)
GSK3532795 (60 mg) + TDF/FTC 76-83%[1][4]
GSK3532795 (120 mg) + TDF/FTC 76-83%[1][4]
GSK3532795 (180 mg) + TDF/FTC 76-83%][1][4]
Efavirenz (600 mg) + TDF/FTC 77%[1][4]

Safety and Tolerability from Phase llb Study[1][4][10]

Adverse Event Category GSK3532795 Efavirenz

Serious Adverse Events 5% 9%

Adverse Events Leading to
. . . 5% 17%
Discontinuation

Gastrointestinal Adverse )
3-4 fold higher than EFV
Events

Although GSK3532795 showed comparable efficacy to efavirenz, it was associated with a
higher rate of gastrointestinal intolerability and treatment-emergent resistance to the NRTI
backbone, which led to the discontinuation of its development.[1][2]

Resistance Profile

Resistance to GSK3532795 has been characterized through in vitro selection studies.[3][11]
These studies identified key amino acid substitutions in the Gag polyprotein that reduce the
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susceptibility to the inhibitor.

Key Resistance-Associated Substitutions:[3][11][12][13][14]

o Primary Substitutions: A364V, V362l

e Secondary Substitutions:
o Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, 1333V, V370A/M
o Viral protease: R41G (occurred with V362I)
o Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

The H219Q substitution was found to increase viral replication capacity and reduce the
susceptibility of poorly growing viruses.[3][14]

Experimental Protocols

This assay is used to determine the in vitro efficacy of GSK3532795 against HIV-1.

e Cell Culture: MT-2 cells are used for the assay.

 Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.

e Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of
GSK3532795. The final cell density is 10,000 cells per well.

 Incubation: The plates are incubated for 4-5 days.

» Quantification of Viral Yield: Virus production is quantified by measuring either cell-free
reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cell-
associated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to GSK3532795.

e Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the
presence of GSK3532795 at a starting concentration of 1x or 2x the EC50.
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» Serial Passage: The infected cells are monitored for cytopathic effect (CPE). Once significant
CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.

e Dose Escalation: With each subsequent passage, the concentration of GSK3532795 is
doubled.

o Control: A parallel culture of infected MT-2 cells is passaged without the drug to serve as a
control.

o Genotypic Analysis: At various passages, viral RNA is extracted, and the Gag gene is
sequenced to identify amino acid substitutions.
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Caption: HIV-1 Maturation Pathway and the inhibitory action of GSK3532795.
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In Vitro Resistance Selection Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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